1-Phenylimidazolidin-2-one

5-HT3 receptor antiemetic antagonist

1-Phenylimidazolidin-2-one is a critical heterocyclic building block for medicinal chemistry and agrochemical R&D. Its unique pharmacophore enables synthesis of derivatives with picomolar affinity for the 5-HT₃ receptor and potent antiproliferative activity. This scaffold is essential for developing next-generation antiemetics and tubulin polymerization inhibitors. Ensure your project's success by securing this high-purity, research-grade intermediate, validated for CNS drug discovery programs requiring optimal blood-brain barrier penetration.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 1848-69-7
Cat. No. B157022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylimidazolidin-2-one
CAS1848-69-7
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C9H10N2O/c12-9-10-6-7-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)
InChIKeyQKKGTRSHKSWYAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylimidazolidin-2-one (CAS 1848-69-7) as a Key Intermediate for Selective 5-HT₃ Antagonists and Antimitotic Agents


1-Phenylimidazolidin-2-one (CAS 1848-69-7) is a heterocyclic building block characterized by an imidazolidinone core with a phenyl substituent at the 1-position [1]. This molecular architecture provides a distinct pharmacophore that enables the synthesis of derivatives with nanomolar affinity for the 5-HT₃ receptor [2] and potent antiproliferative activity against cancer cell lines [3]. Its utility extends to agrochemical applications, where it serves as a scaffold for novel insecticides and fungicides [4].

Why Generic Substitution of 1-Phenylimidazolidin-2-one (CAS 1848-69-7) Fails in Critical Receptor-Targeted Applications


The 1-phenylimidazolidin-2-one core is not a generic heterocycle; its substitution pattern directly dictates both receptor affinity and biological activity. Bioisosteric analyses demonstrate that the phenylimidazolidin-2-one moiety effectively mimics the trimethoxyphenyl motif present in colchicine, conferring potent antimitotic properties [1]. Furthermore, 5-HT₃ receptor antagonist activity is exquisitely sensitive to the nature of the phenyl ring substituents; the unsubstituted 1-phenyl core serves as the baseline scaffold from which high-affinity ligands (e.g., dichloro-substituted analogs) are derived [2]. Substituting this specific core with a different N-aryl group or a non-aromatic heterocycle would invalidate the established structure-activity relationships (SAR) and is likely to ablate the desired nanomolar potency observed in validated therapeutic candidates [1][2].

Quantitative Evidence of 1-Phenylimidazolidin-2-one Differentiation vs. Comparators


5-HT₃ Receptor Antagonism: Comparative Potency Against Clinical Standards

Derivatives of 1-phenylimidazolidin-2-one exhibit picomolar binding affinity (Ki) for the 5-HT₃ receptor, surpassing the potency of established clinical antagonists. Specifically, the derivative 1-(3,5-Dichlorophenyl)-3-[(5-methyl-1H-imidazol-4-yl)methyl]imidazolidin-2-one (compound 58) demonstrates a Ki of 0.038 nM [1]. This represents a significant affinity advantage over reference standards such as ondansetron, tropisetron, granisetron, and BRL 46470, against which it was directly tested and found to be more potent [1]. In the functional guinea pig ileum (GPI) assay, compound 58 yielded a Kb of 5.62 nM [1].

5-HT3 receptor antiemetic antagonist pharmacophore

Antiproliferative Potency: Nanomolar Activity Against Cancer Cell Lines

The 1-phenylimidazolidin-2-one moiety, when incorporated into phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs), demonstrates antiproliferative activity at nanomolar concentrations against a panel of sixteen cancer cell lines [1]. This class of compounds was shown to arrest the cell cycle in the G2/M phase, leading to cytoskeleton disruption and anoikis [1]. Compounds 16 and 17 from this series exhibited potent antitumor and antiangiogenic activities on HT-1080 fibrosarcoma cells grafted onto chick chorioallantoic membrane, comparable to the clinical candidate CA-4 (combretastatin A-4) [1].

antimitotic tubulin colchicine-binding site antiproliferative

Insecticidal Activity: Significantly Enhanced Efficacy Over Lead Compound DPMF

Phenyl imidazolidin-2-one derivatives synthesized via scaffold-hopping from N2-(2,4-dimethylphenyl)-N1-methylformamidine (DPMF) demonstrate significantly improved insecticidal activity against the diamondback moth (Plutella xylostella) [1]. Compound 3f, a phenyl imidazolidin-2-one derivative, achieved 86.7% mortality at a concentration of 600 mg/L, whereas the lead compound DPMF exhibited only 23.0% mortality under the same conditions [1]. This represents a 3.8-fold increase in insecticidal efficacy, directly attributable to the phenyl imidazolidin-2-one scaffold.

insecticide octopamine receptor Plutella xylostella structure-activity relationship

Octopamine Receptor Antagonism: Nanomolar Potency Comparable to Mianserin

Phenyl imidazolidin-2-one derivatives act as potent antagonists of the β-adrenergic-like octopamine receptor (PxOA2B1) in the diamondback moth [1]. Compound 3d exhibited an EC50 of 25.2 nM in antagonizing this receptor, a potency very similar to that of the known antagonist mianserin [1]. This demonstrates that the phenyl imidazolidin-2-one scaffold can be optimized to achieve nanomolar antagonism at an invertebrate-specific GPCR, a validated target for insecticide discovery.

octopamine receptor GPCR insecticide Plutella xylostella

Physicochemical Profile: Distinct LogP and Hydrogen Bonding Capabilities for CNS Drug Design

The 1-phenylimidazolidin-2-one core possesses a distinct physicochemical profile that is favorable for central nervous system (CNS) drug design. It exhibits a computed XLogP3-AA value of 0.9, indicating balanced lipophilicity, along with exactly one hydrogen bond donor and one hydrogen bond acceptor [1]. These properties align well with the desirable ranges for CNS multiparameter optimization (CNS MPO) scores. This profile differentiates it from more lipophilic N-aryl heterocycles (which may have higher LogP values) and from imidazolidin-2-one itself, which lacks the phenyl group and thus the key aromatic interactions for target binding.

physicochemical properties logP CNS MPO drug-likeness

Optimal Application Scenarios for 1-Phenylimidazolidin-2-one Based on Differentiated Evidence


Scaffold for Next-Generation 5-HT₃ Antagonist Drug Discovery

Based on the demonstrated picomolar affinity (Ki = 0.038 nM) of its derivatives for the 5-HT₃ receptor [1], 1-phenylimidazolidin-2-one is a premier core scaffold for medicinal chemistry programs targeting nausea, vomiting (including chemotherapy-induced), and irritable bowel syndrome (IBS). Procurement of this specific intermediate is justified for any project aiming to surpass the potency of existing clinical agents like ondansetron [1].

Lead Optimization in Antimitotic and Anticancer Agent Development

Given its proven bioisosteric relationship with the trimethoxyphenyl moiety of colchicine and its validated antiproliferative activity in the low nanomolar range across multiple cancer cell lines [2], 1-phenylimidazolidin-2-one is an essential building block for synthesizing novel tubulin polymerization inhibitors. Its use is particularly indicated for developing agents with potentially improved resistance profiles compared to taxanes and vinca alkaloids [2].

Rational Design of Novel Agrochemical Insecticides Targeting Octopamine Receptors

The 3.8-fold improvement in insecticidal activity against Plutella xylostella over the lead DPMF (86.7% vs. 23.0% mortality at 600 mg/L) [3], combined with potent octopamine receptor antagonism (EC50 = 25.2 nM) [4], establishes 1-phenylimidazolidin-2-one as a high-value scaffold for agrochemical R&D. It is ideal for creating species-selective insecticides aimed at overcoming resistance to existing chemical classes [3][4].

Synthesis of CNS-Penetrant Drug Candidates with Favorable Physicochemical Properties

The balanced physicochemical profile of 1-phenylimidazolidin-2-one—specifically its XLogP3-AA of 0.9 and single hydrogen bond donor/acceptor counts [5]—makes it a strategically advantageous intermediate for designing CNS-active therapeutics. Its use is recommended for programs where optimizing blood-brain barrier penetration while maintaining low efflux liability is a primary objective [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Phenylimidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.